molecular formula C23H27N5 B2619932 11-((2-(azepan-1-yl)ethyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile CAS No. 385392-08-5

11-((2-(azepan-1-yl)ethyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile

Cat. No. B2619932
CAS RN: 385392-08-5
M. Wt: 373.504
InChI Key: MUDPJAPCCPGXCJ-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[1,2-a]pyridines, which are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a fused bicyclic 5–6 heterocycle, which is a common feature in many medicinal compounds .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of multiple reactive sites. For instance, the imidazo[1,2-a]pyridine core can participate in various reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the nature and position of any substituents. Imidazopyridine is a white or colorless solid that is highly soluble in water and other polar solvents .

Future Directions

Imidazo[1,2-a]pyridine derivatives have significant potential in drug development due to their wide range of biological activities . Future research could focus on exploring the therapeutic potential of this compound and its derivatives, as well as optimizing its synthesis for large-scale production .

Mechanism of Action

The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins, and the compound could act by binding to these targets and modulating their activity. The biochemical pathways affected by the compound would depend on the roles of these targets in cellular processes .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution, while its metabolic stability could influence its half-life and duration of action .

The compound’s action could result in various molecular and cellular effects, depending on its targets and the pathways they are involved in. These could include changes in signal transduction, gene expression, or cell proliferation, among others .

Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

16-[2-(azepan-1-yl)ethylamino]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5/c24-16-19-17-8-7-9-18(17)22(25-12-15-27-13-5-1-2-6-14-27)28-21-11-4-3-10-20(21)26-23(19)28/h3-4,10-11,25H,1-2,5-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDPJAPCCPGXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCNC2=C3CCCC3=C(C4=NC5=CC=CC=C5N24)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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